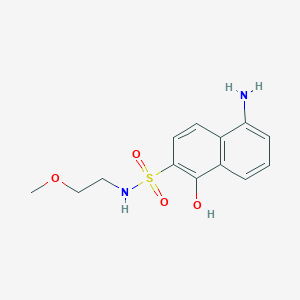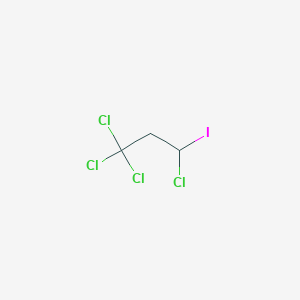
1,1,1,3-Tetrachloro-3-iodopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3-Tetrachloro-3-iodopropane is an organic compound with the molecular formula C3H4Cl4I It is a halogenated hydrocarbon, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by iodination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3-Tetrachloro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of various halogenated derivatives.
Elimination: Formation of alkenes such as 1,1,3-trichloropropene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Applications De Recherche Scientifique
1,1,1,3-Tetrachloro-3-iodopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,3-tetrachloro-3-iodopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include halogen exchange and elimination reactions, which can lead to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3-Tetrachloropropane: Similar in structure but lacks the iodine atom.
1,1,1-Trichloro-3-iodopropane: Contains one less chlorine atom.
1,1,1-Trifluoro-3-iodopropane: Fluorine atoms replace chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloro-3-iodopropane is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential applications. The combination of these halogens allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
94722-48-2 |
|---|---|
Formule moléculaire |
C3H3Cl4I |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
1,1,1,3-tetrachloro-3-iodopropane |
InChI |
InChI=1S/C3H3Cl4I/c4-2(8)1-3(5,6)7/h2H,1H2 |
Clé InChI |
BSGJUTINPFPUIQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)I)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


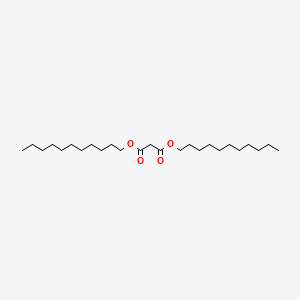
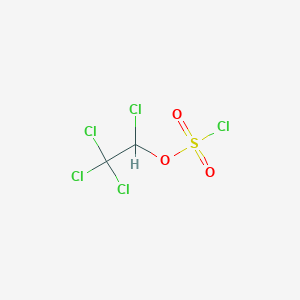

![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
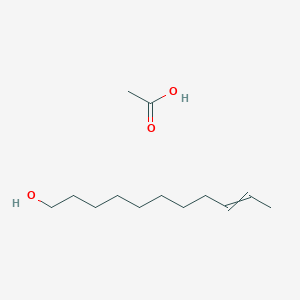
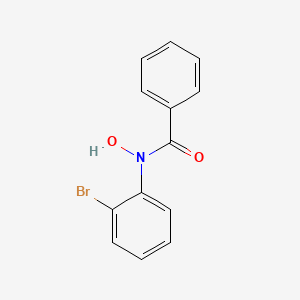
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
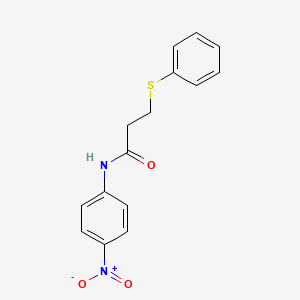
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)


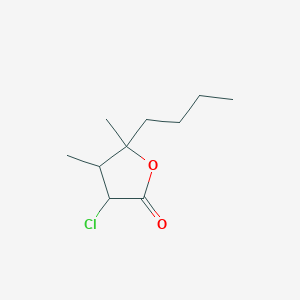
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
